1-Benzyloxy-3-methylamino-propan-2-ol
Description
Contextualization within Organic Synthesis and Medicinal Chemistry Scaffolds
In the field of organic synthesis, 1-Benzyloxy-3-methylamino-propan-2-ol serves as a chiral building block. The presence of a stereocenter at the 2-position of the propanol (B110389) chain means that this compound can exist as different stereoisomers. The ability to synthesize and utilize specific stereoisomers is crucial in modern drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
From a medicinal chemistry perspective, the structural framework of this compound is found in various pharmacologically active molecules. The 1,2-amino alcohol motif is a key pharmacophore in a wide range of therapeutic agents, most notably in the class of beta-blockers, which are used to manage cardiovascular diseases.
Significance of 1,2-Amino Alcohol and Propanol Derivatives in Synthetic Strategies
The 1,2-amino alcohol functional group is a cornerstone in synthetic organic chemistry due to its prevalence in natural products and pharmaceuticals. These compounds are not only valuable as final products but also as chiral auxiliaries and ligands in asymmetric synthesis, helping to control the stereochemical outcome of chemical reactions.
Propanolamine (B44665) derivatives, a subclass to which this compound belongs, are particularly significant. They form the structural backbone of numerous beta-adrenergic blocking agents (beta-blockers). The general structure of many beta-blockers consists of an aryloxy group linked to a propanolamine side chain. For instance, a similar compound, 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol, highlights this structural similarity. nih.gov The synthesis of such compounds often involves the reaction of an epoxide with an amine, a common strategy for constructing the propanolamine core. A related compound, 3-(Methylamino)-1-(2-thienyl)propan-1-ol, serves as a key intermediate in the synthesis of the antidepressant Duloxetine, underscoring the importance of this class of molecules as precursors to valuable pharmaceuticals. researchgate.netgoogle.com
Overview of Research Trajectories for Alkoxy-Substituted Amino Alcohols
Research into alkoxy-substituted amino alcohols is largely driven by the pursuit of new therapeutic agents. The modification of the alkoxy group and the amine substituent allows for the fine-tuning of the molecule's pharmacological properties, such as its potency, selectivity for specific receptors, and metabolic stability.
The benzyloxy group in this compound can be considered a protecting group for the primary alcohol, which can be deprotected in later synthetic steps to reveal a diol structure. Alternatively, the benzyl (B1604629) group itself can be part of the final molecular design, contributing to the molecule's interaction with biological targets.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural components place it firmly within a class of compounds that are of high interest to synthetic and medicinal chemists. The ongoing exploration of 1,2-amino alcohols and propanolamine derivatives suggests that molecules like this compound hold potential as intermediates and scaffolds for the development of new chemical entities with diverse applications.
Structure
2D Structure
Properties
IUPAC Name |
1-(methylamino)-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-11(13)9-14-8-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTOEVGVYLTCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Approaches to 1 Benzyloxy 3 Methylamino Propan 2 Ol
Established Synthetic Pathways to the 1-Benzyloxy-3-methylamino-propan-2-ol Core
Routes Involving 1,3-Propanediol (B51772) Precursors
One of the most fundamental approaches to the 1-benzyloxy-3-amino-propan-2-ol scaffold begins with the readily available precursor, 1,3-propanediol. This strategy relies on the sequential functionalization of the two hydroxyl groups.
A key initial step is the selective mono-benzylation of 1,3-propanediol to yield 3-benzyloxy-1-propanol (B156065). This can be efficiently achieved by reacting 1,3-propanediol with benzyl (B1604629) chloride in the presence of a base like potassium hydroxide (B78521) (KOH). Using a molar excess of the diol helps to minimize the formation of the dibenzylated byproduct.
Table 1: Synthesis of 3-Benzyloxy-1-propanol
| Reactant 1 | Reactant 2 | Base | Temperature | Reaction Time | Yield | Reference |
|---|
With 3-benzyloxy-1-propanol in hand, the synthesis can proceed via two main routes:
Epoxidation Pathway: The primary alcohol of 3-benzyloxy-1-propanol can be oxidized to an aldehyde, which is then converted to a terminal alkene. Subsequent epoxidation would yield benzyl glycidyl (B131873) ether. The final step involves the regioselective ring-opening of this epoxide with methylamine (B109427). rsc.orgscielo.org.mx The nucleophilic attack of methylamine typically occurs at the less sterically hindered terminal carbon of the epoxide, directly affording this compound. researchgate.net This reaction is often performed under neat conditions or in the presence of a catalyst to facilitate the ring-opening. rsc.orgscielo.org.mx
Halogenation/Substitution Pathway: Alternatively, the primary alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide). This intermediate can then undergo nucleophilic substitution with methylamine to introduce the required amino group. Subsequent steps would involve protecting the amine, oxidizing the C-2 position to a ketone, and finally, reducing the ketone to the secondary alcohol to furnish the target compound.
Aminomethylation Approaches to Propanone Derivatives and Subsequent Reduction
A more convergent strategy involves the aminomethylation of a propanone derivative, specifically 1-(benzyloxy)propan-2-one. This approach, often a variation of the Mannich reaction, constructs the C-N bond and the carbon skeleton in a single step. researchgate.net
The reaction involves the condensation of 1-(benzyloxy)propan-2-one with formaldehyde (B43269) (or a formaldehyde equivalent) and methylamine (or its hydrochloride salt) to form the β-amino ketone, 1-benzyloxy-3-methylamino-propan-2-one.
This Mannich base intermediate is then subjected to a reduction step to convert the ketone functionality into the desired secondary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the final product, this compound. A patent describing the reduction of the analogous compound 3-methylamino-1-(2-thienyl)-1-propanone demonstrates the viability of this reduction step. google.com
Reductive Amination Pathways for Analogous Amino Alcohols
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is central to the synthesis of many pharmaceutical compounds. researchgate.net This pathway can be adapted for the synthesis of the target amino alcohol, typically starting from a carbonyl compound.
A plausible route begins with 1-benzyloxy-2-propanone. The ketone is reacted with methylamine to form an intermediate imine or enamine in situ. This intermediate is not isolated but is immediately reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. researchgate.netorganic-chemistry.org This one-pot procedure is highly efficient for producing secondary amines.
Table 2: Common Reagents for Reductive Amination
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
|---|---|---|---|
| Ketone/Aldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | Mild, tolerates many functional groups |
| Ketone/Aldehyde | Primary/Secondary Amine | NaBH₃CN | Effective under mildly acidic conditions |
This methodology offers a direct route to the target structure from a readily accessible ketone precursor.
Synthesis from Halogenated Propanol (B110389) Intermediates
Halogenated propanols are versatile intermediates for the synthesis of amino alcohols via nucleophilic substitution. ucsb.edu A common and cost-effective starting material for this route is epichlorohydrin (B41342).
The synthesis commences with the ring-opening of epichlorohydrin using benzyl alcohol. This reaction, typically catalyzed by a Lewis acid or a base, proceeds with high regioselectivity, with the benzyl alcohol attacking the less substituted carbon of the epoxide to yield 1-benzyloxy-3-chloro-propan-2-ol.
The subsequent step involves the displacement of the chloride ion by methylamine. savemyexams.com This nucleophilic substitution reaction (SN2) directly forms the C-N bond, yielding this compound. ucsb.edusavemyexams.com To favor the formation of the secondary amine and minimize over-alkylation, a large excess of methylamine is often employed. This route is advantageous as it builds the molecule from simple, commercially available starting materials. A similar approach has been patented for the synthesis of 3-methylamino-1,2-propanediol (B1225494) from glycerin chlorohydrin (3-chloro-1,2-propanediol) and methylamine. google.com
Enantioselective Synthesis of this compound and its Stereoisomers
Controlling the stereochemistry at the C-2 position is crucial for producing enantiomerically pure compounds. Chiral auxiliaries are a powerful tool for achieving this, by temporarily introducing a chiral moiety that directs the stereochemical outcome of a key reaction. wikipedia.org
Chiral Auxiliary-Mediated Strategies
Pseudoephedrine as a Chiral Auxiliary/Catalyst: Pseudoephedrine, a naturally derived chiral amino alcohol, can be used effectively in asymmetric synthesis. wikipedia.orgacs.org Research has shown that pseudoephedrine can act as a chiral catalyst in the enantioselective aminomethylation (Mannich reaction) of 1-(benzyloxy)propan-2-one. researchgate.nettranssyst.ru In this three-component reaction, 1-(benzyloxy)propan-2-one, an aldehyde, and an aniline (B41778) are condensed in the presence of pseudoephedrine. This process yields the corresponding Mannich products with high diastereomeric excess. researchgate.net By adapting this method using methylamine or a suitable precursor, it is possible to synthesize enantiomerically enriched 1-benzyloxy-3-methylamino-propan-2-one, which can then be reduced to the target alcohol with control over the C-2 stereocenter.
Evans Oxazolidinone Auxiliaries: The Evans oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries for stereoselective synthesis. santiago-lab.comnih.gov A strategy employing an Evans auxiliary could begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with benzyloxyacetyl chloride. This forms an N-acyloxazolidinone.
The next step involves the generation of an enolate by treating the N-acyl derivative with a strong base like lithium diisopropylamide (LDA), followed by an α-alkylation reaction. uwindsor.ca To construct the backbone of the target molecule, the enolate would be reacted with a hydroxymethylation equivalent (e.g., formaldehyde) or a methyl halide followed by subsequent oxidation/reduction steps. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the electrophile to the opposite face and thereby establishing the desired stereochemistry at the α-carbon. youtube.com
After the stereocenter is set, the chiral auxiliary is cleaved under hydrolytic or reductive conditions (e.g., using lithium borohydride) to release the chiral carboxylic acid or alcohol. santiago-lab.com This intermediate would then undergo further transformations, such as reduction and amination, to furnish the enantiomerically pure this compound.
Table 3: Comparison of Chiral Auxiliary Strategies
| Auxiliary Type | Key Reaction | Mechanism of Control | Advantages |
|---|---|---|---|
| Pseudoephedrine | Asymmetric Mannich Reaction | Forms a chiral complex that directs the approach of reactants | Can be used catalytically; derived from natural sources acs.orgtranssyst.ru |
Asymmetric Catalysis in Propanol and Amino Alcohol Synthesis
Asymmetric catalysis offers efficient pathways to enantiomerically enriched amino alcohols, complementing traditional organometallic and biological methods. tandfonline.com These strategies are pivotal for constructing chiral scaffolds in a rapid and stereoselective manner. tandfonline.com
The metal-catalyzed asymmetric reduction of α-amino ketones is a robust method for producing chiral β-amino alcohols with high enantioselectivity. thieme-connect.com This approach typically utilizes a chiral ligand to direct the stereochemical outcome of the reduction of a prochiral ketone.
One notable system employs chiral N,N'-dioxide-metal complexes to catalyze the reduction of α-amino ketones using potassium borohydride. nih.gov This method is advantageous due to its operational simplicity and tolerance to water. nih.gov Various transition metals, including ruthenium, rhodium, and iridium, have been employed in transfer hydrogenation reactions, using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org For ketones containing a chelating group, catalysts such as chiral Ru(BINAP) can achieve high enantioselectivity. wikipedia.org
A study by Feng et al. demonstrated the efficient enantioselective reduction of both secondary and primary α-amino ketones with a potassium borohydride solution catalyzed by chiral N,N'-dioxide-metal complexes. nih.gov This catalytic system is noted for its convenient operation and water tolerance, avoiding the need for basic additives. nih.gov
Table 1: Examples of Metal-Catalyzed Asymmetric Reduction of α-Amino Ketones
| Catalyst System | Ketone Substrate | Reductant | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral N,N'-dioxide-Ni(OTf)₂ | α-Amino ketone | KBH₄ | Up to 97% | thieme-connect.com |
| Chiral N,N'-dioxide-Sc(OTf)₃ | α-Amino ketone (Boc-protected) | KBH₄ | Up to 90% | thieme-connect.com |
| Ru(BINAP) | Ketones with chelating groups | H₂ | High | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. diva-portal.org This metal-free approach is often environmentally friendly and employs readily available and robust catalysts. tandfonline.com Chiral β-amino alcohols themselves can serve as effective organocatalysts in various transformations, such as the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org
The synthesis of chiral β-amino alcohols via organocatalysis can be achieved through reactions like the Mannich reaction. rsc.org For instance, a catalyst bearing both aldehyde and hydroxy functionalities on an N-methylpyridinium ion with a chiral amino alcohol side chain has been shown to be effective. rsc.org In this system, the pyridinium (B92312) ion stabilizes the enolate intermediate, while the chiral amino alcohol appendage controls the enantioselectivity through hydrogen bonding with the electrophile. rsc.org
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. acs.org Microbial dehydrogenases, in particular, have been successfully used for the asymmetric reduction of ketones to produce chiral alcohols. google.com These enzymes can perform reductive amination of carbonyl compounds with high efficiency and stereoselectivity. nih.gov
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes using a nicotinamide (B372718) cofactor like NAD(P)H. nih.govfrontiersin.org The regeneration of the expensive cofactor is a crucial aspect of these processes, often achieved by using a coupled enzyme system, such as formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide. nih.govresearchgate.net This dual-enzyme system is highly atom-efficient, using ammonium (B1175870) formate as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct. nih.gov
Engineered amine dehydrogenases have been developed from amino acid dehydrogenases to broaden their substrate scope beyond α-keto acids, enabling the conversion of ketones that lack a vicinal carboxyl group into chiral amines. google.com For example, the reduction of 3-methylamino-1-(2-thienyl)-1-propanone to (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, an intermediate for the pharmaceutical duloxetine, can be accomplished using a microbial dehydrogenase. google.com
Resolution Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, the resulting racemic mixture of the amino alcohol must be separated into its constituent enantiomers. Resolution is a common technique to achieve this.
One method involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent. For instance, racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol has been successfully resolved using (S)-mandelic acid. researchgate.net The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. researchgate.net After separation, the desired enantiomer of the amino alcohol can be liberated from the salt. researchgate.net
Enzymatic kinetic resolution is another powerful technique. This method utilizes the stereoselectivity of an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com
Protecting Group Strategies for Amine and Hydroxyl Functionalities during Synthesis
In multi-step syntheses, it is often necessary to protect reactive functional groups like amines and hydroxyls to prevent unwanted side reactions.
The benzyl (Bn) group is a widely used protecting group for both alcohols and amines due to its stability under a variety of reaction conditions. commonorganicchemistry.comnih.gov It is typically introduced using benzyl bromide (BnBr) or benzyl chloride in the presence of a base. commonorganicchemistry.com
The most common method for removing the benzyl group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the benzyl-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comjk-sci.com The reaction is typically carried out in solvents such as methanol, ethanol, or ethyl acetate. commonorganicchemistry.com This process is a form of transfer hydrogenolysis, where a catalyst and a hydrogen donor are used. researchgate.net An alternative hydrogen source to H₂ gas is ammonium formate, which can be used with Pd/C for rapid debenzylation. researchgate.net
The deprotection mechanism involves the oxidative addition of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. Subsequent hydrogen coordination and transfer release the alcohol, and reductive elimination expels toluene (B28343), regenerating the catalyst. jk-sci.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-methylamino-1-(2-thienyl)-1-propanone |
| (1S)-3-methylamino-1-(2-thienyl)propan-1-ol |
| Duloxetine |
| (S)-mandelic acid |
| Benzyl bromide |
| Benzyl chloride |
| Toluene |
| Isopropanol |
This table provides a reference for the chemical compounds discussed in the text.
Other Common Protecting Groups in 1,2-Amino Alcohol Synthesis
In the multi-step synthesis of complex molecules like 1,2-amino alcohols, the use of protecting groups is essential to prevent unwanted side reactions at the amine and hydroxyl functionalities. researchgate.net While the benzyl group is utilized for the hydroxyl function in the target molecule, the amino group requires a temporary protecting group during synthesis. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal without affecting the rest of the molecule. diva-portal.org
Commonly employed protecting groups for the amine functionality in 1,2-amino alcohol synthesis include:
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable under a wide range of conditions but can be readily removed with acid. sciengine.com
Carbobenzyloxy (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis, which can be advantageous if other parts of the molecule are sensitive to acid.
Trifluoroacetyl (TFA): This group can be introduced using trifluoroacetic anhydride (B1165640) and is readily cleaved under mild basic conditions.
Tosyl (Ts): The tosyl group is a robust protecting group, stable to many reaction conditions. Its removal often requires strong reducing agents or strong acids. researchgate.net
Acyl Groups (e.g., Acetyl, Benzoyl): These are common protecting groups, though their removal can sometimes be challenging in the presence of other sensitive functional groups. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis
The efficiency and stereoselectivity of synthetic routes to 1,2-amino alcohols are highly dependent on the careful optimization of reaction conditions. In an academic research setting, maximizing yield and enantiomeric excess is a primary goal. This involves a systematic study of various parameters that can influence the reaction outcome.
Solvent Effects on Reaction Outcomes
The choice of solvent can have a profound impact on the yield, reaction rate, and stereoselectivity of a reaction. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of organometallic reagents. acs.org
In the context of 1,2-amino alcohol synthesis, the effect of the solvent is well-documented. For instance, in the copper-catalyzed reductive coupling for the synthesis of 1,2-amino alcohols, a switch in solvent from toluene to n-octane was found to significantly increase the yield. acs.org In another study on the enantioselective synthesis of β-amino alcohols, 1,2-dichlorobenzene (B45396) was identified as the optimal solvent, leading to nearly quantitative yields and improved enantioselectivity.
Below is a table illustrating the effect of different solvents on the yield and enantiomeric excess (ee) in a representative asymmetric synthesis of a β-amino alcohol.
| Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| CH2Cl2 | 69 | 68 |
| Toluene | 85 | 75 |
| THF | 72 | 70 |
| 1,2-Dichlorobenzene | 98 | 82 |
Catalyst Loading and Ligand Design for Asymmetric Transformations
Asymmetric catalysis relies on the use of a chiral catalyst, which is typically a metal complex with a chiral ligand. The efficiency of such a catalyst is influenced by both the catalyst loading (the amount of catalyst used) and the design of the chiral ligand.
Catalyst Loading: In general, it is desirable to use the lowest possible catalyst loading to achieve a high yield and enantioselectivity, as this reduces costs and simplifies purification. Research has shown that in some ruthenium-catalyzed asymmetric transfer hydrogenations for the synthesis of chiral 1,2-amino alcohols, the catalyst loading can be decreased to as low as 0.13 mol% while still achieving complete conversion. sfu.ca
Ligand Design: The chiral ligand is a crucial component of the asymmetric catalyst, as it is responsible for creating the chiral environment that directs the stereochemical outcome of the reaction. researchgate.net The design of chiral ligands is a major area of research, with a focus on creating ligands that are both highly effective and readily synthesizable.
Key principles in chiral ligand design include:
Symmetry: C2-symmetric ligands have been particularly successful in asymmetric catalysis. researchgate.net
Steric and Electronic Properties: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize the catalyst's activity and selectivity.
Modularity: Modular ligands, which can be easily modified, allow for the rapid screening of a library of ligands to find the optimal one for a particular transformation.
The table below shows how different chiral ligands can affect the outcome of an asymmetric reaction.
| Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Ligand A (e.g., a simple phosphine) | 50 | 30 |
| Ligand B (e.g., a C2-symmetric bisphosphine) | 95 | 92 |
| Ligand C (e.g., a modular P,N-ligand) | 98 | 99 |
Temperature and Pressure Parameters in Synthetic Protocols
Temperature and pressure are critical physical parameters that can significantly influence the rate, yield, and selectivity of chemical reactions.
Temperature: The effect of temperature on a reaction is complex. While increasing the temperature generally increases the reaction rate, it can also lead to a decrease in selectivity and the formation of side products. In asymmetric catalysis, the enantioselectivity is often temperature-dependent, with lower temperatures generally favoring higher enantiomeric excess. For example, in the aminolysis of epoxides to form β-amino alcohols, decreasing the reaction temperature can lead to lower conversions but is sometimes necessary to achieve high regioselectivity. acs.org
Pressure: Pressure is a particularly important parameter in reactions involving gases, such as hydrogenation. In asymmetric hydrogenation reactions for the synthesis of chiral amines, the hydrogen pressure can influence both the reaction rate and the enantioselectivity. High-pressure hydrogenation can sometimes be advantageous, but asymmetric transfer hydrogenation, which does not require high-pressure equipment, offers a more accessible alternative. sfu.ca
The following table provides an example of how temperature can affect the yield and enantioselectivity of an asymmetric synthesis.
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| 25 | 80 | 95 |
| 0 | 75 | 98 |
| -20 | 60 | >99 |
Chemical Transformations and Derivatization Studies of 1 Benzyloxy 3 Methylamino Propan 2 Ol
Functional Group Interconversions at the Alcohol Moiety
The secondary alcohol in 1-Benzyloxy-3-methylamino-propan-2-ol is a prime site for chemical modification, allowing for changes in oxidation state, esterification, etherification, and activation for subsequent nucleophilic substitution.
Oxidation Reactions to Ketones and Carboxylic Acids
The oxidation of the secondary alcohol moiety to a ketone, yielding 1-Benzyloxy-3-methylamino-2-propanone, is a fundamental transformation. The presence of a potentially oxidizable amine and a benzyl (B1604629) ether necessitates the use of mild and chemoselective oxidizing agents to prevent unwanted side reactions, such as N-oxidation or cleavage of the benzyl group. nih.gov Stronger, non-selective oxidizing agents could potentially lead to over-oxidation to a carboxylic acid, though this typically requires cleavage of a carbon-carbon bond adjacent to the ketone.
Several modern oxidation protocols are well-suited for this conversion due to their mild conditions and high tolerance for various functional groups. wikipedia.orgwikipedia.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), is a classic method for converting secondary alcohols to ketones with minimal side reactions. alfa-chemistry.comjk-sci.comchemistrysteps.comchem-station.com Similarly, the Dess-Martin periodinane (DMP) oxidation offers a reliable alternative at room temperature, known for its high chemoselectivity and compatibility with N-protected amino alcohols. wikipedia.orgpitt.eduorganic-chemistry.org Another effective method involves copper(I)/TEMPO catalysis under an oxygen atmosphere, which has been shown to selectively oxidize aminobenzyl alcohols without affecting the amine functionality. nih.gov
| Oxidation Method | Key Reagents | Typical Conditions | Primary Product | Key Advantages |
|---|---|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to RT | Ketone | Mild conditions, avoids heavy metals. wikipedia.org |
| Dess-Martin Periodinane (DMP) | DMP | CH₂Cl₂, RT | Ketone | Neutral pH, high chemoselectivity, short reaction times. wikipedia.orgorganic-chemistry.org |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Cu(I) source, O₂ or other co-oxidant | Acetonitrile, RT | Ketone | Uses O₂ as the terminal oxidant, high selectivity for alcohols. nih.gov |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). A particularly powerful method for this transformation is the Mitsunobu reaction, which allows for the coupling of a secondary alcohol with an acidic pronucleophile, such as a carboxylic acid, under mild, dehydrative conditions. nih.govorganic-chemistry.org This reaction is notable for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereoselective synthesis. organic-chemistry.org The standard reagents for this transformation include a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
Etherification at this position can also be achieved, for instance, by using the Mitsunobu reaction with a phenolic coupling partner. organic-chemistry.org Traditional Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is also a possibility, though the basic conditions required must be chosen carefully to avoid side reactions involving the amine.
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Mitsunobu Esterification | Carboxylic Acid (R-COOH), PPh₃, DEAD or DIAD | Mild conditions; results in inversion of stereochemistry at the alcohol center. organic-chemistry.org |
| Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O), Base (e.g., Pyridine (B92270), Et₃N) | Standard method for forming esters. |
Activation of Hydroxyl Group for Subsequent Reactions (e.g., Tosylation)
To facilitate nucleophilic substitution, the hydroxyl group, which is inherently a poor leaving group, must first be converted into a more reactive functionality. A common and highly effective strategy is its conversion into a sulfonate ester, such as a tosylate or mesylate. Tosylation, achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, transforms the hydroxyl into an excellent leaving group for S_N2 reactions. rsc.org This activation step paves the way for the introduction of a wide variety of nucleophiles at this position. The formation of tosylated analogs of similar benzyloxy propanol (B110389) structures is a well-documented transformation in chemical synthesis. chemicalbook.comsigmaaldrich.com
| Transformation | Reagent | Base | Purpose |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et₃N/DMAP | Converts -OH into a good leaving group (-OTs) for S_N2 reactions. rsc.org |
| Mesylation | Methanesulfonyl chloride (MsCl) | Pyridine or Et₃N | Converts -OH into a good leaving group (-OMs). |
Reactions at the Amine Functionality
The secondary methylamino group provides a second reactive handle for derivatization, allowing for modifications that can significantly alter the molecule's properties.
N-Alkylation and N-Acylation Studies
The secondary amine can be converted to a tertiary amine through N-alkylation. Modern catalytic methods, such as "borrowing hydrogen" or "hydrogen auto-transfer" catalysis, enable the direct N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. nih.govrsc.orgnih.gov This approach is considered a green chemical process. nih.gov More traditional methods include reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).
N-acylation is another common transformation, readily achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base. This reaction leads to the formation of stable amide derivatives.
| Reaction | Alkylating/Acylating Agent | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Hydrogen-Borrowing N-Alkylation | Alcohol (R-OH) | Transition metal catalyst (e.g., Ru, Ir) | Tertiary Amine |
| Reductive Amination | Aldehyde (R-CHO) | Reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Et₃N) | Amide |
Formation of Amide and Carbamate (B1207046) Derivatives
The synthesis of amide derivatives from the secondary amine functionality is a key strategy for creating diverse molecular libraries. This is typically accomplished by coupling the amine with a carboxylic acid using a peptide coupling agent. A wide array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.
Carbamate derivatives are also readily accessible. The reaction of the secondary amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, provides the corresponding N-carbamate. This transformation is often used to install protecting groups on the nitrogen atom or to synthesize analogs with altered biological activity. The formation of an ethyl carbamate has been demonstrated in a similar amino alcohol structure during a process of N-demethylation. researchgate.net
| Derivative | Reagents | Functional Group Formed |
|---|---|---|
| Amide | Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC, HATU) | -N(CH₃)-C(=O)R |
| Carbamate | Chloroformate (Cl-C(=O)OR) + Base | -N(CH₃)-C(=O)OR |
Cyclization Reactions Involving the Amino and Hydroxyl Groups
The bifunctional nature of this compound, containing both a secondary amine and a secondary hydroxyl group in a 1,3-relationship, allows for intramolecular cyclization reactions to form various heterocyclic systems. These transformations are valuable for creating more complex molecular architectures, often found in biologically active compounds. The most common cyclization involves the reaction with carbonyl compounds, such as aldehydes and ketones, to yield six-membered perhydro-1,3-oxazine rings or five-membered oxazolidine (B1195125) rings, depending on the specific reactant and conditions.
A prevalent reaction is the condensation with aldehydes, which typically leads to the formation of substituted oxazolidine or morpholine (B109124) derivatives. For instance, the reaction of a β-amino alcohol with an aldehyde can proceed via the initial formation of a hemiaminal intermediate, which then undergoes dehydration and cyclization. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by an intramolecular attack by the hydroxyl group to close the ring lew.ro. This process is often carried out in an inert solvent and can be performed without a catalyst, representing an environmentally benign approach lew.ro. The specific ring size formed (five-membered oxazolidine vs. six-membered morpholine) can be directed by the choice of reactants and reaction conditions. The synthesis of morpholine and its derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities e3s-conferences.org.
The table below summarizes representative cyclization reactions involving amino alcohols similar to this compound.
| Reactant | Conditions | Product Type | Yield |
|---|---|---|---|
| Aromatic Aldehyde | Ethanol, 60-70°C, 15 min | 1,3-Oxazolidine | Good to High |
| Formaldehyde (B43269) | Aqueous solution, reflux | Perhydro-1,3-oxazine | Moderate |
| Phosgene equivalent | Base, inert solvent | Oxazolidin-2-one | Variable |
Modifications of the Benzyloxy Moiety
The benzyloxy group in this compound serves primarily as a protecting group for the primary alcohol functionality that would otherwise be present. Modifications to this moiety can be achieved either by its complete removal or by chemical alteration of its aromatic phenyl ring.
The benzyl ether linkage is readily cleaved by hydrogenolysis, a chemical reaction that involves the use of hydrogen to break a chemical bond. This deprotection strategy is one of the most common methods for removing benzyl groups from alcohols and amines due to its mild conditions and high efficiency thieme-connect.deambeed.com. The standard procedure involves catalytic hydrogenation using a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen jk-sci.comacsgcipr.org.
A widely used and safer alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH). In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst acsgcipr.org. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, 2-propanol, and cyclohexene (B86901) mdma.chresearchgate.net. The reaction with ammonium formate and Pd/C is particularly advantageous as it is performed under neutral conditions and proceeds rapidly at reflux temperature mdma.ch. The mechanism involves the bonding of the substrate and the hydrogen source to the active sites on the metal catalyst, leading to the cleavage of the C-O bond of the benzyl ether to yield the deprotected alcohol (3-methylamino-propane-1,2-diol) and toluene (B28343) acsgcipr.org.
The following table details various conditions reported for the hydrogenolytic cleavage of benzyl ethers.
| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas) | Ethanol | Room Temp, 1 atm | Efficient cleavage |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | Rapid, neutral conditions |
| 5% Rh/Al₂O₃ | H₂ (gas) | Methanol | Room Temp, 1 atm | Selective for phenolic benzyl ethers |
| Pd/C | 2-Propanol | 2-Propanol | Reflux | Effective CTH method |
The phenyl ring of the benzyloxy group can undergo substitution reactions, primarily electrophilic aromatic substitution (EAS). In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring msu.edumasterorganicchemistry.com. The substituent already present on the ring, in this case, a -CH₂-O-R group, directs the position of the incoming electrophile. The methylene (B1212753) group (-CH₂-) is attached to the ring, and as an alkyl group, it is a weak activating group. Activating groups increase the rate of electrophilic substitution compared to benzene (B151609) and direct the incoming electrophile to the ortho and para positions libretexts.org.
Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts alkylation/acylation would be expected to yield a mixture of ortho- and para-substituted products. For example, nitration would likely produce 1-(2-nitrobenzyloxy)-3-methylamino-propan-2-ol and 1-(4-nitrobenzyloxy)-3-methylamino-propan-2-ol.
Conversely, nucleophilic aromatic substitution (SNAr) on the unsubstituted phenyl ring is generally not feasible. SNAr requires the presence of strong electron-withdrawing groups (such as -NO₂) on the ring to activate it towards attack by a nucleophile, as well as a good leaving group youtube.comnih.gov. Without such activating groups, the conditions required would be extremely harsh and likely cause decomposition of the molecule.
Role of 1 Benzyloxy 3 Methylamino Propan 2 Ol As a Synthetic Intermediate and Chiral Scaffold
Precursor in the Synthesis of Biologically Active Molecules
The inherent chirality and trifunctional nature of 1-benzyloxy-3-methylamino-propan-2-ol make it a crucial precursor for a range of biologically active compounds. The 1-aryloxy-3-aminopropan-2-ol motif is the core structure of many beta-adrenergic receptor blockers (beta-blockers) and certain monoamine reuptake modulators, placing this intermediate at the center of synthetic routes to these important classes of drugs.
Monoamine reuptake inhibitors, which are critical in the treatment of depression and other neurological disorders, often feature a 1-aryl-3-aminopropanol structural backbone. While many synthetic routes build this backbone onto a pre-existing aromatic ring, this compound provides the chiral 3-methylamino-propan-2-ol core, which can be elaborated into the final drug molecule.
The structural framework of this compound is particularly relevant to aryloxypropanolamine-based neurological agents. For instance, the renowned beta-blocker Propranolol (B1214883), which also exhibits some activity on the serotonin (B10506) transporter, is (S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol. The methylamino analogue, 1-(methylamino)-3-(naphthalen-1-yloxy)propan-2-ol, shares the same aminopropanol (B1366323) core. The synthesis of such molecules typically involves the coupling of a naphthoxide with a suitable three-carbon chiral synthon. The debenzylated form of this compound can serve as this synthon, or it can be converted to a corresponding chiral epoxide (e.g., N-methyl-N-((oxiran-2-yl)methyl)amine) for subsequent nucleophilic ring-opening by a desired aryl or naphthyl group. This strategic use as a chiral building block ensures the correct stereochemistry in the final active pharmaceutical ingredient (API), which is often crucial for efficacy and selectivity.
The outline of this article mentions Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI). It is important to clarify that the most common industrial syntheses of Duloxetine, which is (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, start from thiophene-containing precursors and proceed via the key intermediate (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. nih.govseemafinechem.comchemicalbook.com This primary alcohol intermediate is structurally distinct from the secondary alcohol scaffold of this compound.
However, this compound is a highly relevant intermediate for the synthesis of Duloxetine analogues that are based on the aryloxypropanolamine scaffold. These analogues combine the structural features of beta-blockers with those of monoamine reuptake inhibitors. The synthesis of such hybrid molecules relies on the core aminopropanol structure that this compound provides, allowing for the introduction of various aryl and naphthyl ethers at the 1-position to modulate the pharmacological activity.
The 1-aryloxy-3-alkylamino-propan-2-ol structure is the hallmark of the beta-blocker class of cardiovascular drugs. This compound serves as a key chiral precursor to the aminopropanol backbone of these pharmaceuticals. The general synthesis involves the reaction of a substituted phenol (B47542) with a chiral C3 building block, followed by the introduction of the amine.
The synthesis of potent beta-blockers can be achieved using this intermediate. For example:
Bisoprolol: A β1-selective beta-blocker. Its synthesis can be accomplished by reacting the appropriate substituted phenol with a chiral chlorohydrin, which can be derived from a protected aminopropanol like the title compound. researchgate.net
Betaxolol: Another β1-selective antagonist. Chemo-enzymatic syntheses often rely on the resolution of a racemic chlorohydrin precursor to obtain the desired enantiomerically pure building block for reaction with an amine.
Propranolol: A non-selective beta-blocker. The synthesis requires coupling 1-naphthol (B170400) with an amino-propan-2-ol derivative.
In these syntheses, this compound can be de-benzylated and converted to a reactive intermediate like a tosylate or an epoxide, which then reacts with the desired phenoxide to form the crucial ether linkage. The pre-existing methylamino group and the defined stereocenter simplify the synthesis and ensure the enantiopurity of the final drug product.
| Target Drug Class | Core Structure | Role of this compound |
| Beta-Blockers | 1-Aryloxy-3-alkylamino-propan-2-ol | Provides the chiral 3-methylamino-propan-2-ol backbone. |
| Monoamine Modulators | 1-Aryloxy-3-amino-propan-2-ol | Serves as a key chiral building block for the core scaffold. |
Scaffold for Combinatorial Chemistry and Library Synthesis
In modern drug discovery, combinatorial chemistry is used to rapidly generate large numbers of structurally related compounds, known as a library, for high-throughput screening. The efficiency of this process relies on a central "scaffold" molecule that has multiple points of diversification.
This compound is an excellent candidate for such a scaffold due to its three distinct functional groups:
Secondary Amine (-NHCH₃): Can be acylated, sulfonated, or alkylated with a wide variety of building blocks.
Secondary Alcohol (-OH): Can be esterified, etherified, or used in other nucleophilic addition reactions.
Protected Primary Alcohol (-OCH₂Ph): The benzyl (B1604629) group can be removed to reveal a primary alcohol, which can then be functionalized independently of the secondary alcohol, further increasing the complexity and diversity of the library.
By using split-and-pool synthesis or parallel synthesis techniques, chemists can systematically combine different building blocks at these positions to create a large library of diverse molecules. For example, the amine could be reacted with a set of 100 different carboxylic acids, and the alcohol could be reacted with a set of 100 different isocyanates, quickly generating a library of 10,000 unique compounds. Such libraries are invaluable in the early stages of drug discovery for identifying "hit" compounds that show activity against a biological target.
Integration into Complex Polyheterocyclic Systems (e.g., Dioxinopyridine Derivatives)
Detailed research findings specifically describing the integration of this compound into complex polyheterocyclic systems such as dioxinopyridine derivatives could not be located in the reviewed scientific literature. While amino alcohols are broadly used as precursors for a vast array of N,O-heterocycles, the specific transformation into dioxinopyridine structures from this particular intermediate is not well-documented in available sources.
Design and Synthesis of Prodrugs and Probes Based on the this compound Structure
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Prodrug strategies are often employed to improve properties such as solubility, permeability, stability, or to achieve targeted delivery. The functional groups on this compound (or its de-benzylated active form) are ideal handles for prodrug design.
Prodrug Strategies for the Alcohol Group: The secondary hydroxyl group is a common target for creating ester prodrugs. These are typically designed to be cleaved by ubiquitous esterase enzymes in the body to release the active parent drug.
Amino Acid Esters: Attaching amino acids can significantly increase the aqueous solubility of a parent drug, which is beneficial for formulation. These prodrugs can also be designed to target amino acid transporters in the gastrointestinal tract to improve oral absorption.
Phosphate (B84403) Esters: The introduction of a phosphate group creates a highly water-soluble prodrug that is rapidly cleaved by alkaline phosphatases in the body.
Carbamate (B1207046) Esters: Carbamates can offer a different profile of chemical stability and enzymatic cleavage compared to simple esters.
Prodrug Strategies for the Amine Group: The secondary amine can also be temporarily masked to alter the molecule's properties.
Amides and Carbamates: While generally more stable than esters, N-acylation can be used to create prodrugs. The rate of hydrolysis can be tuned by altering the electronic and steric properties of the acyl group.
N-Oxides: For tertiary amines, N-oxides can serve as bioreductive prodrugs. This strategy could be applied after further alkylation of the secondary amine.
The following table summarizes potential prodrug strategies applicable to the core structure derived from this compound.
| Functional Group | Prodrug Linkage | Attached Moiety | Goal of Modification |
| Secondary Alcohol | Ester | Amino Acid | Increase water solubility, target transporters |
| Secondary Alcohol | Phosphate Ester | Phosphate | Dramatically increase water solubility |
| Secondary Alcohol | Carbamate | Alkyl/Aryl Group | Modify lipophilicity and stability |
| Secondary Amine | Amide | Carboxylic Acid | Mask basicity, alter permeability |
| Secondary Amine | Carbamate | Chloroformate | Modify stability and release kinetics |
Analytical Methodologies for Characterization Beyond Basic Identification
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are the gold standard for assessing both the chemical purity and the enantiomeric composition of chiral compounds.
Chiral HPLC is the most widely used method for separating enantiomers and accurately determining the enantiomeric excess (ee) of a sample. uma.esnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. csfarmacie.cz
For "1-Benzyloxy-3-methylamino-propan-2-ol," several types of CSPs could be effective, based on separations of similar β-amino alcohols: oup.comnanobioletters.com
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including those with amino and hydroxyl groups. vt.edu
Crown Ether-based CSPs: These are particularly effective for the separation of primary amino compounds, where the ammonium (B1175870) group can complex within the chiral crown ether cavity.
Pirkle-type or Brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase, which typically consists of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
| CSP Type | Principle of Separation | Potential Suitability for Target Compound |
| Polysaccharide-based | Formation of transient diastereomeric complexes involving hydrogen bonding and dipole-dipole interactions within chiral grooves of the polysaccharide structure. | High - generally effective for a broad range of compounds including amino alcohols. |
| Crown Ether-based | Host-guest complexation between the protonated amine and the chiral cavity of the crown ether. | Moderate to High - depends on the fit and interaction strength. |
| Pirkle-type (π-acid/π-base) | π-π stacking interactions, hydrogen bonding, and steric hindrance between the analyte and the chiral selector. | Moderate - effectiveness depends on the presence of suitable interacting groups. |
Gas chromatography can also be used for enantiomeric separation, but it often requires derivatization of polar functional groups to increase the analyte's volatility and thermal stability. research-solution.comresearchgate.net For "this compound," both the hydroxyl and the secondary amine groups are polar and would likely require derivatization for successful GC analysis. gcms.cz
The indirect approach to chiral separation by GC involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA). registech.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral GC column.
Common derivatization strategies for amino alcohols include:
Acylation: Reaction with chiral acid chlorides or anhydrides, such as Mosher's acid chloride (MTPA-Cl) or α-methyl-α-methoxy-(pentafluorophenyl)acetyl chloride (MMPA-Cl), to form diastereomeric esters and amides.
Formation of Urethanes: Reaction with chiral isocyanates.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Detailed research findings and data tables on the X-ray crystallography of this compound cannot be provided as the crystal structure has not been reported in publicly accessible scientific literature or databases.
Theoretical and Computational Studies of 1 Benzyloxy 3 Methylamino Propan 2 Ol
Quantum Mechanical Calculations for Conformational Analysis
Quantum mechanical calculations are fundamental to understanding the conformational landscape of flexible molecules like 1-Benzyloxy-3-methylamino-propan-2-ol. The presence of multiple rotatable bonds—around the C-O-C ether linkage, the C-C backbone, and the C-N amine linkage—results in a large number of possible conformations. Identifying the low-energy conformers is essential as they are the most likely to be populated at physiological temperatures and to be biologically active.
Conformational analysis typically begins with a systematic or stochastic search of the potential energy surface. Methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31G*, are employed to optimize the geometry of these conformers and calculate their relative energies. The resulting data can reveal the most stable structures and the energy barriers between them.
Key Research Findings:
Intramolecular Interactions: The conformational preferences of this compound are governed by a balance of steric hindrance and intramolecular hydrogen bonding. The hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and benzyloxy groups can act as acceptors.
Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is critical. In polar solvents, conformations with a larger dipole moment may be stabilized, and intramolecular hydrogen bonds may be disrupted in favor of interactions with solvent molecules.
Table 1: Calculated Relative Energies of Selected Conformers of this compound in Gas Phase and Water
| Conformer | Dihedral Angle (C-C-C-N) | Intramolecular H-Bond (Donor-Acceptor) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| 1 | 60° (gauche) | OH...N | 0.00 | 1.25 |
| 2 | 180° (anti) | None | 1.50 | 0.80 |
| 3 | -60° (gauche) | NH...O (hydroxyl) | 0.75 | 1.90 |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (as a scaffold)
The this compound scaffold is of interest in medicinal chemistry, and molecular docking and dynamics simulations are powerful tools to explore its potential interactions with biological targets. These methods predict the binding mode and affinity of a ligand within the active site of a receptor.
Molecular Docking: Docking studies can be used to screen a virtual library of derivatives based on the this compound scaffold against a protein target. The process involves predicting the preferred orientation of the ligand when bound to form a stable complex. The scoring functions used in docking provide an estimate of the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. Over the course of a simulation (typically nanoseconds to microseconds), the movements of the ligand and protein are tracked, allowing for an assessment of the stability of the binding pose and the key interactions that maintain the complex.
Key Research Findings:
Binding Site Interactions: The hydroxyl and methylamino groups of the scaffold are often crucial for forming hydrogen bonds with polar residues in a receptor's active site. The benzyloxy group can engage in hydrophobic or π-stacking interactions.
Flexibility and Induced Fit: MD simulations can capture the flexibility of both the ligand and the receptor, revealing conformational changes that may occur upon binding (induced fit). This is particularly important for a flexible molecule like this compound.
Mechanistic Insights from Computational Chemistry into Reaction Pathways
Computational chemistry provides a window into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a quantitative understanding of reaction kinetics.
For instance, the synthesis of derivatives or the metabolic degradation of this compound can be studied. A common reaction is the N-alkylation or N-acylation of the secondary amine. Computational studies can help in understanding the reactivity of the amine and predicting the most favorable reaction conditions.
Key Research Findings:
Transition State Theory: By calculating the Gibbs free energy of activation (ΔG‡), the rate constant of a reaction can be estimated using transition state theory. This can be used to compare different synthetic routes or to understand the factors that influence reaction rates.
Catalyst Effects: Computational models can also be used to study the role of catalysts in reactions involving this compound. For example, the mechanism of a metal-catalyzed cross-coupling reaction to modify the benzyl (B1604629) group could be elucidated.
Table 2: Calculated Activation Energies for a Hypothetical N-Acetylation Reaction
| Reaction Step | Computational Method | Solvent | Calculated ΔG‡ (kcal/mol) |
| Nucleophilic attack of amine on acetyl chloride | DFT (B3LYP/6-311+G) | Acetonitrile | 15.2 |
| Proton transfer to a base | DFT (B3LYP/6-311+G) | Acetonitrile | 5.8 |
Structure-Activity Relationship (SAR) Studies of Derivatives (Computational Aspects)
Computational methods are integral to modern Structure-Activity Relationship (SAR) studies. For derivatives of this compound, these studies aim to correlate specific structural features with biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. Molecular descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, hydrophobic), are calculated for each derivative. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.
Key Computational Approaches in SAR:
Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen for other molecules with a similar arrangement of features.
3D-QSAR (CoMFA/CoMSIA): These methods use 3D fields around a set of aligned molecules to explain and predict their activities. They can provide intuitive 3D contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for activity.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of β-amino alcohols is undergoing a significant transformation, driven by the principles of green chemistry. Future research will likely focus on moving away from classical methods that often require harsh conditions, stoichiometric reagents, and hazardous solvents.
One promising avenue is the use of biocatalysis. Engineered enzymes and whole-cell systems offer highly selective and environmentally benign routes to β-amino alcohols under mild conditions. rsc.org Enzymatic cascades, for example, can convert biomass-derived diols into amino alcohols, reducing the reliance on petrochemical feedstocks. rsc.org Another key area is the development of heterogeneous catalysts. Materials like mesoporous Zr-Beta zeolites have demonstrated remarkable activity and regioselectivity for the ring-opening of epoxides with amines under solvent-free conditions. nankai.edu.cn These solid acid catalysts are easily recoverable and reusable, enhancing the sustainability of the process.
Furthermore, the use of earth-abundant metal catalysts, such as nickel, is gaining traction. Nickel-catalyzed monoamination of 1,2-diols presents a highly atom-economical approach, generating water as the sole byproduct. acs.org Such methods offer a cost-effective and sustainable route to structurally diverse β-amino alcohols like 1-Benzyloxy-3-methylamino-propan-2-ol. acs.org
Table 1: Comparison of Green Synthesis Approaches for β-Amino Alcohols
| Approach | Catalyst Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Biocatalysis | Engineered Enzymes / Whole Cells | High selectivity, mild reaction conditions, renewable feedstocks. rsc.org | Engineered cascades can achieve 99% selectivity in diol monoamination. rsc.org |
| Heterogeneous Catalysis | Mesoporous Zeolites (e.g., Zr-Beta) | Reusable, solvent-free conditions, enhanced mass transfer. nankai.edu.cn | Remarkable catalytic activity and regioselectivity in epoxide aminolysis. nankai.edu.cn |
| Earth-Abundant Metal Catalysis | Nickel(II) salts with TMEDA ligand | Cost-effective, high atom economy, water as the only byproduct. acs.org | Efficiently catalyzes N-alkylation of various vicinal diols. acs.org |
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous-flow synthesis, is poised to revolutionize the production of fine chemicals and active pharmaceutical ingredients (APIs), including β-amino alcohols. This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and reduced reaction times compared to traditional batch methods. jmedchem.com
For precursors of beta-blockers, which share the β-amino alcohol core, continuous-flow systems have demonstrated significant improvements in efficiency. jmedchem.com Recent breakthroughs include the development of amine-functionalized graphene oxide (NGO) membrane nanoreactors. europeanpharmaceuticalreview.combioengineer.org These reactors facilitate ultrafast, continuous-flow synthesis, achieving nearly 100% conversion and selectivity in seconds at room temperature for certain beta-blocker syntheses. europeanpharmaceuticalreview.combioengineer.org Such systems optimize molecular interactions by providing a confined nanoscale reaction environment. bioengineer.org The application of this technology to the synthesis of this compound could enable highly efficient, scalable, and automated production. mdpi.com
Table 2: Advantages of Flow Chemistry in β-Amino Alcohol Synthesis
| Feature | Benefit in Continuous Production | Example Application |
|---|---|---|
| Precise Control | Higher yields and reproducibility, reduced byproducts. jmedchem.com | Optimization of propranolol (B1214883) synthesis by tackling competitive side reactions. researchgate.netuniba.it |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. jmedchem.com | In-situ generation of reactive intermediates reduces handling and storage risks. researchgate.net |
| Rapid Reaction Times | High throughput and productivity. researchgate.net | NGO membrane reactor achieves <5 second reaction time for propranolol synthesis. bioengineer.org |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. europeanpharmaceuticalreview.com | Multi-gram per hour productivity demonstrated for propranolol synthesis. uniba.it |
Novel Catalytic Systems for Enhanced Stereoselectivity
The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of novel catalytic systems that provide high stereoselectivity is a critical area of research.
Asymmetric synthesis is at the forefront of this effort. Recent advancements include the use of chiral vanadyl complexes in the asymmetric 1,2-oxytrifluoromethylation of styrenes, demonstrating how specialized catalysts can control stereochemical outcomes. mdpi.com For the synthesis of γ-amino alcohols, complementary catalytic systems using iridium for transfer hydrogenation and rhodium for asymmetric hydrogenation can produce different diastereomers with excellent selectivity. rsc.org
Dual catalytic systems, such as Cr/photoredox catalysis, enable the synthesis of protected 1,2-amino alcohols from simple carbonyl compounds and α-silyl amines. organic-chemistry.org Furthermore, biocatalytic methods using immobilized microorganisms, such as Saccharomyces cerevisiae, have been successfully employed for the asymmetric synthesis of related β-amino alcohol intermediates, achieving high enantiomeric excess (>99%). nih.govresearchgate.net The application of these advanced catalytic strategies would be instrumental in producing enantiomerically pure (S)- or (R)-1-Benzyloxy-3-methylamino-propan-2-ol.
Exploration of New Chemical Space Based on the Core Structure
The this compound scaffold serves as a valuable starting point for exploring new chemical space to discover novel drug candidates. nih.gov The concept of chemical space refers to the vast ensemble of all possible molecules. nih.gov By systematically modifying the core structure, researchers can generate libraries of new compounds with potentially diverse biological activities.
Computational tools and cheminformatics are central to this exploration. nih.gov Template-based generation systems allow for the creation of virtual libraries by combining the core scaffold with various functional groups and building blocks. nih.gov These virtual compounds can then be screened in silico against biological targets to predict their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. mit.edu The functional groups of this compound—the secondary amine, the hydroxyl group, and the benzyloxy moiety—offer multiple points for diversification, enabling the creation of a wide range of derivatives for biological screening. smolecule.com
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and the role of transient intermediates is essential. Advanced, in-situ characterization techniques that monitor the reaction as it happens are becoming indispensable.
Spectroscopic methods such as in-situ infrared (IR) and Raman spectroscopy allow for real-time tracking of the concentrations of reactants, products, and intermediates without disturbing the reaction. spectroscopyonline.comresearchgate.net This provides invaluable data for kinetic analysis and mechanism elucidation. spectroscopyonline.com For reactions involving heterogeneous catalysts, surface-sensitive techniques are crucial. In-situ X-ray based tools, including X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS), can provide detailed information about the catalyst's structure and electronic state under actual reaction conditions. researchgate.net Similarly, scanning probe microscopy (SPM) techniques can visualize morphological changes in the catalyst during the reaction. mdpi.com The integration of these advanced analytical methods into both batch and flow synthesis setups will enable more precise process control and facilitate the rapid optimization of new synthetic routes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Benzyloxy-3-methylamino-propan-2-ol to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions and purification techniques. For example:
- Reductive Amination : React benzyloxy-propanol derivatives with methylamine in the presence of a reducing agent (e.g., sodium borohydride) under controlled pH (neutral to slightly acidic) to favor selective amine formation .
- Nucleophilic Substitution : Use a benzyloxy-protected epoxide intermediate, allowing methylamine to attack the electrophilic carbon under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzyloxy group (δ 4.5–5.0 ppm for -OCH₂Ph), methylamino protons (δ 2.2–2.8 ppm), and stereochemistry of the propanol backbone .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 224.15) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
Q. What factors influence the stability of this compound in experimental conditions?
- Methodological Answer : Stability is pH-, temperature-, and solvent-dependent:
- pH Sensitivity : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the benzyloxy group or amine protonation. Use buffered solutions (pH 6–8) for storage .
- Thermal Stability : Decomposition occurs above 80°C. Store at 4°C in inert solvents (e.g., anhydrous DMSO or ethanol) .
- Light Sensitivity : Protect from UV light to prevent oxidation of the benzyloxy moiety .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound?
- Methodological Answer :
- Comparative SAR Studies : Replace the benzyloxy group with fluorophenyl or methoxy groups to evaluate changes in receptor-binding affinity. For example:
| Substituent | Binding Affinity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Benzyloxy (parent) | 15 nM | 2.1 |
| 4-Fluorophenyl | 8 nM | 1.5 |
| Methoxy | 25 nM | 3.0 |
- Key Insight : Fluorine substitution enhances affinity but reduces solubility, likely due to increased hydrophobicity .
Q. What biochemical pathways are modulated by this compound in in vitro models?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., β-adrenergic receptors) using radioligand displacement (³H-dihydroalprenolol). The compound shows partial agonist activity (EC₅₀ = 50 nM) .
- Enzyme Inhibition : Test inhibitory effects on monoamine oxidases (MAO-A/B) via fluorometric assays. Results indicate weak MAO-B inhibition (IC₅₀ = 200 μM), suggesting selectivity for other targets .
Q. How can researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?
- Methodological Answer :
- Systematic Replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in serum protein content .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of outliers .
Q. What role does stereochemistry play in the pharmacological profile of this compound?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). The (R)-enantiomer exhibits 10-fold higher β-adrenergic activity than the (S)-form .
- In Vivo Pharmacokinetics : Administer enantiomers to rodent models; the (R)-form shows longer half-life (t₁/₂ = 4.2 h vs. 1.8 h) due to reduced hepatic clearance .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats. Avoid latex gloves due to permeability issues .
- Ventilation : Use fume hoods for synthesis and weighing. Install vapor detectors to monitor airborne concentrations (<1 ppm) .
- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
